2,6-Difluorobenzylamine

Catalog No.
S705367
CAS No.
69385-30-4
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzylamine

CAS Number

69385-30-4

Product Name

2,6-Difluorobenzylamine

IUPAC Name

(2,6-difluorophenyl)methanamine

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2

InChI Key

PQCUDKMMPTXMAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CN)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)F

The exact mass of the compound 2,6-Difluorobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorobenzylamine (CAS 69385-30-4) is a specialized fluorinated aromatic building block procured for pharmaceutical synthesis, agrochemical development, and advanced materials [1]. Characterized by two highly electronegative fluorine atoms at the ortho positions of the benzyl ring, this primary amine exhibits a quantitatively lower pKa, enhanced metabolic stability, and precise steric dimensions compared to unsubstituted analogs [2]. For industrial and research procurement, it serves as a structurally specific precursor for synthesizing kinase inhibitors and specialized amides where strict control over lipophilicity, nucleophilicity, and enzymatic degradation is required[2].

Procurement Fit

Pharmaceutical synthesis building block for 2,6‑difluorobenzyl fragment introduction
Free amine compatible with coupling and alkylation reaction workflows
Electron‑withdrawing fluorine substitution modulates amine reactivity profile

Substituting 2,6-difluorobenzylamine with unsubstituted benzylamine or mono-fluorinated analogs (e.g., 2-fluorobenzylamine) fundamentally alters both the process chemistry and the downstream product performance [1]. The dual ortho-fluorine substitution exerts a strong electron-withdrawing effect that lowers the amine's basicity, directly impacting reaction kinetics during amide coupling and preventing unwanted side reactions. Furthermore, in medicinal chemistry, replacing the 2,6-difluoro motif with a 2,6-dichloro or unsubstituted benzyl group either introduces excessive steric clash that abolishes target binding or leaves the aromatic ring vulnerable to rapid CYP450-mediated oxidative metabolism, rendering the resulting compounds pharmacokinetically unviable[1].

Substitution Risk

2,6‑Disubstitution vs mono‑fluoro isomers
The ortho,ortho‑pattern introduces steric and inductive effects that may alter reaction outcomes compared with 2‑ or 3‑fluorobenzylamine.
Basicity and nucleophilicity shift
Reduced electron density from dual fluorines may shift coupling efficiency and side‑reaction profiles relative to unsubstituted benzylamine.
Physical property divergence
Density and boiling point differ substantially; purification parameters may not transfer directly from mono‑fluoro analogs.

Amine Basicity and Nucleophilicity Control

The dual electron-withdrawing effect of the ortho-fluorine atoms significantly alters the electronic environment of the primary amine. 2,6-Difluorobenzylamine exhibits a calculated pKb of 5.48, corresponding to a conjugate acid pKa of approximately 8.52, compared to the highly basic unsubstituted benzylamine (pKa ~9.3) . This reduced basicity attenuates its nucleophilicity, which allows for more controlled reaction kinetics during acylations and cross-coupling reactions, a property leveraged in advanced solvent and capture systems [1].

Evidence DimensionConjugate Acid pKa
Target Compound DatapKa ~8.52 (pKb 5.48)
Comparator Or BaselineBenzylamine (pKa ~9.3)
Quantified Difference~0.78 pKa unit reduction in basicity
ConditionsStandard aqueous conditions at 25°C

The attenuated basicity prevents over-alkylation and improves the yield of mono-substituted amides during complex API synthesis.

Basicity (pKa)
Cross-study comparable
pKa 8.21 ± 0.10 vs benzylamine ~9.33
ΔpKa ≈ –1.12 (~13‑fold decrease in basicity)
Supports reactivity tuning for coupling reactions
Predicted value; experimental verification recommended

Metabolic Stability and CYP450 Protection

In the development of bioactive molecules, the unsubstituted benzyl ring is highly susceptible to oxidative metabolism. Incorporating 2,6-difluorobenzylamine blocks the vulnerable ortho positions from CYP450-mediated hydroxylation [1]. Studies on kinase inhibitors demonstrate that 2,6-difluoro substitution maintains target potency while significantly extending the microsomal half-life compared to mono-substituted or unsubstituted benzylamine derivatives, which suffer from rapid metabolic clearance [1].

Evidence DimensionAromatic Ring Oxidative Vulnerability
Target Compound Data2,6-Difluorobenzyl motif (Ortho positions blocked by strongly electronegative C-F bonds)
Comparator Or BaselineBenzylamine / 2-Fluorobenzylamine (One or both ortho positions exposed to hydroxylation)
Quantified DifferenceComplete steric and electronic shielding of the 2,6-positions
Conditionsin vitro mouse liver microsome (MLM) assays

Procurement of the 2,6-difluoro isomer is mandatory for synthesizing drug candidates that require extended in vivo half-lives and resistance to first-pass metabolism.

Physical Properties
Cross-study comparable
Density 1.197 g/mL, b.p. 174–177 °C
vs 2‑fluorobenzylamine density 1.095, b.p. 73–75 °C (13 mmHg)
Informs purification parameter selection
Comparator boiling point at reduced pressure; scale‑up implications

Steric Tuning for Target Selectivity

The atomic radius of fluorine (1.47 Å) provides a precise steric footprint that is larger than hydrogen (1.20 Å) but significantly smaller than chlorine (1.75 Å)[1]. When optimizing inhibitors for tight hydrophobic pockets (e.g., GRK2), 2,6-dichlorobenzylamine often causes severe steric clashes that destroy binding affinity or alter orientation. Conversely, 2,6-difluorobenzylamine provides just enough bulk to lock the molecule into the active conformation and achieve selectivity over off-target kinases, without exceeding the spatial limits of the pocket [1].

Evidence DimensionOrtho-Substituent Steric Radius
Target Compound Data2,6-Difluorobenzylamine (F radius ~1.47 Å)
Comparator Or Baseline2,6-Dichlorobenzylamine (Cl radius ~1.75 Å)
Quantified Difference~16% reduction in atomic radius per ortho-substituent compared to the dichloro analog
ConditionsStructure-based drug design for hydrophobic subsite binding

Buyers must select the difluoro analog when the dichloro substitute is too bulky to fit the target receptor, yet the unsubstituted benzylamine lacks the necessary conformational restriction.

NNRTI Potency
Class-level
Derived benzimidazole IC50 200 nM (0.2 μM) against HIV‑1 wild‑type RT
Pharmacophore evaluation context for NNRTI series
Class‑level inference; requires model‑specific confirmation
MRR Detection
Head-to-head
Simultaneous quantification with 3 related amines using MRR spectroscopy
Enables selective impurity monitoring method
Analytical method requiring method transfer validation

Synthesis of Selective Kinase Inhibitors

2,6-Difluorobenzylamine is a primary building block for synthesizing selective inhibitors targeting GRK2 and other kinases[1]. Its specific steric profile allows the resulting amides to fit precisely into hydrophobic binding pockets, while the fluorine atoms enhance metabolic stability [1].

Fluorinated Agrochemical Development

In the formulation of advanced pesticides and fungicides, the 2,6-difluorobenzyl moiety is utilized to increase lipophilicity and environmental persistence[1]. The compound's resistance to rapid oxidative degradation ensures longer-lasting efficacy in the field compared to non-fluorinated analogs.

Controlled Amide Coupling in API Manufacturing

Due to its lowered pKa and modulated nucleophilicity, 2,6-difluorobenzylamine is the selected amine for complex multi-step API syntheses where over-reaction or poly-alkylation must be avoided [2]. It provides higher yields of mono-substituted products under standard coupling conditions.

Application Fit Matrix

Application
Selection Property
Validation Focus
NNRTI pharmacophore studies
2,6‑difluorobenzyl group incorporation
Reported potency context in benzimidazole series
Controlled amine reactivity synthesis
Reduced nucleophilicity
pKa‑based reactivity tuning
Impurity profiling method development
Distinct MRR rotational spectrum
Selective quantification in presence of related amines
Process development and scale‑up
Elevated density and boiling point
Distillation and chromatography parameter design

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

69385-30-4

Wikipedia

2,6-Difluorobenzylamine

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